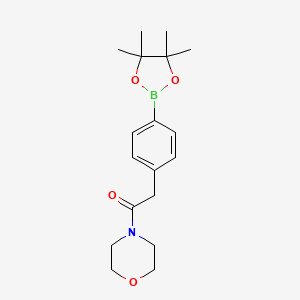![molecular formula C7H4ClN3 B1397899 2-Chloropyrido[2,3-d]pyrimidine CAS No. 1060816-71-8](/img/structure/B1397899.png)
2-Chloropyrido[2,3-d]pyrimidine
説明
“2-Chloropyrido[2,3-d]pyrimidine” is a chemical compound with the molecular formula C7H4ClN3 . It is a type of pyridopyrimidine, which is a class of compounds containing a pyridine ring fused to a pyrimidine ring . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines has been the subject of numerous studies . For instance, one study described the synthesis of pyrido[2,3-d]pyrimidine derivatives using 2-chloronicotinic acid as the starting material .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring fused to a pyrimidine ring . The exact position of the nitrogen atoms in the pyridine ring can result in four possible isomeric structures .
科学的研究の応用
Synthesis and Biomedical Applications
Pyrido[2,3-d]pyrimidines are significant heterocyclic scaffolds offering ligands for various receptors in the body. The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, similar to nitrogen bases in DNA and RNA, has garnered interest due to its wide biomedical applications. Over 20,000 structures of this compound have been reported, with a significant increase in related research over the last decade. The synthesis methods and biomedical applications of these compounds are diverse and evolving (Jubete et al., 2019).
Multicomponent Synthesis Approach
Pyrido[2,3-d]pyrimidine stands out in medicinal chemistry for its broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. Its synthesis via multicomponent approaches aligns with the principles of 'green chemistry'. This approach allows the construction of complex biologically relevant moieties, making it a focal point of ongoing research (Chaudhary, 2021).
Regioselective Synthesis Techniques
The regioselective synthesis of various 2-substituted pyrido[3,2-d]pyrimidines has been achieved through innovative methods. These techniques involve pallado-dehalogenation and cross-coupling reactions, resulting in highly functionalized products. This regioselectivity in synthesis provides a pathway for creating specific and potentially useful derivatives of pyrido[2,3-d]pyrimidines (Tikad et al., 2009).
Selective Synthesis of 7-Arylpyrido[2,3-d]pyrimidines
The selective cyclocondensation reaction for synthesizing pyrido[2,3-d]pyrimidines has been studied. This method's effectiveness in creating 7-arylpyrido[2,3-d]pyrimidines demonstrates the potential for targeted synthesis of specific compounds within this chemical class, which could have varied applications in scientific research (Quiroga et al., 2002).
Antitumor Activity
One of the notable biomedical applications of pyrido[2,3-d]pyrimidines is in the field of cancer research. Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have demonstrated significant antitumor activity, particularly as inhibitors of mammalian dihydrofolate reductase. This showcases the potential of pyrido[2,3-d]pyrimidines in developing new anticancer therapies (Grivsky et al., 1980).
Safety and Hazards
作用機序
Target of Action
2-Chloropyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to target several proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
It is known to interact with its targets, leading to changes in their function . For instance, it can inhibit the activity of tyrosine kinases, which are key regulators of cell signaling pathways . This can disrupt the normal functioning of cells, leading to various downstream effects.
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets . For example, by inhibiting tyrosine kinases, it can disrupt the signaling pathways that these enzymes are involved in, leading to the inhibition of cell growth and proliferation . Similarly, by targeting other proteins like phosphatidylinositol-3 kinase and mammalian target of rapamycin, it can affect other pathways involved in cell survival and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. By inhibiting key proteins involved in cell growth and survival, it can potentially induce cell death, inhibit cell proliferation, and disrupt normal cellular functions . These effects could contribute to its potential therapeutic applications, particularly in the treatment of diseases characterized by abnormal cell growth, such as cancer .
特性
IUPAC Name |
2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKBNMPLHFNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731933 | |
| Record name | 2-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060816-71-8 | |
| Record name | 2-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)








![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)
![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)